![molecular formula C26H25N3O3S2 B2698538 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392237-08-0](/img/structure/B2698538.png)
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfamoyl group, and the coupling of these moieties with the benzamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiazole, and sulfamoyl groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group in the benzamide moiety could participate in hydrolysis reactions, while the thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups like the amide and sulfamoyl groups could enhance its solubility in polar solvents .科学的研究の応用
Anticancer Applications
Research has shown that derivatives of sulfonamide, including structures similar to the specified compound, exhibit potent anticancer activities. For instance, a study designed and synthesized substituted benzamides evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide (B. Ravinaik et al., 2021). Another research effort synthesized pyrazole-sulfonamide derivatives, demonstrating promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Samet Mert et al., 2014).
Antimicrobial Efficacy
Thiazole derivatives, related to the core structure of the compound , have been synthesized and confirmed to exhibit significant antimicrobial activity. A study highlighted that derivatives with electron-donating groups showed maximum antimicrobial activity, suggesting a strong potential for these compounds in antimicrobial applications (A. Chawla, 2016).
Enzyme Inhibition
Sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrases, enzymes pivotal in various physiological functions. Research into aromatic sulfonamide inhibitors showcased their potential to inhibit carbonic anhydrase isoenzymes with nanomolar efficacy, highlighting the therapeutic potential of these compounds in treating conditions like glaucoma and edema (C. Supuran et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17-14-18(2)24(19(3)15-17)23-16-33-26(27-23)28-25(30)20-10-12-22(13-11-20)34(31,32)29(4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPMJSCZJGYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

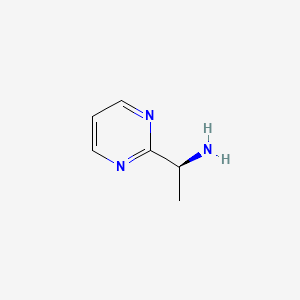
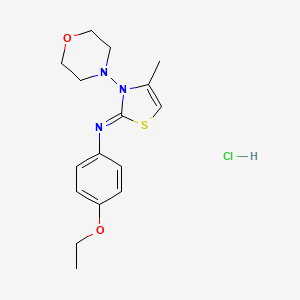
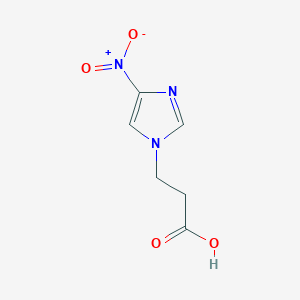
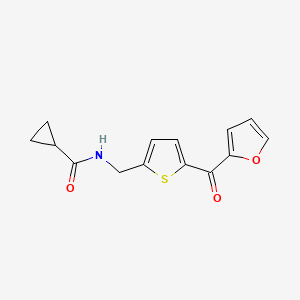
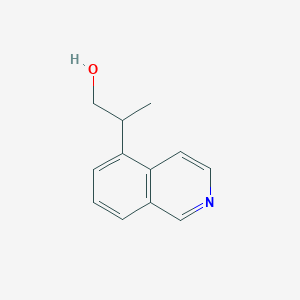
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)
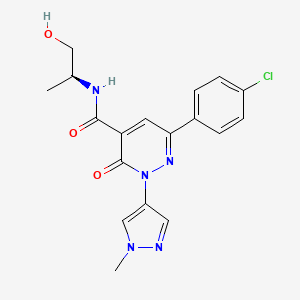
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
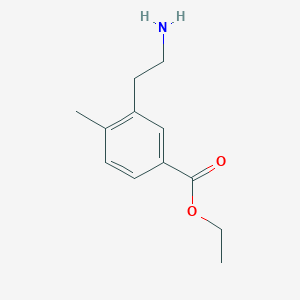
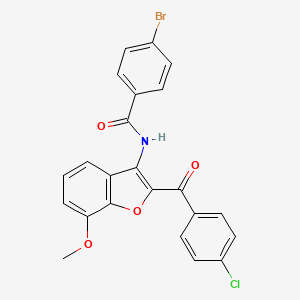
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)